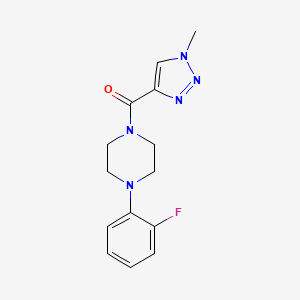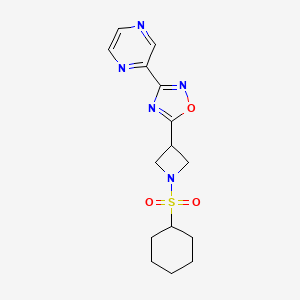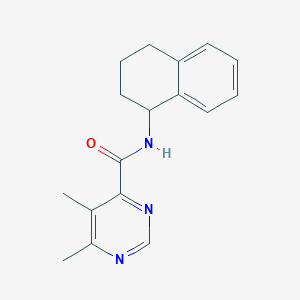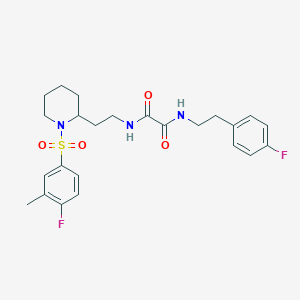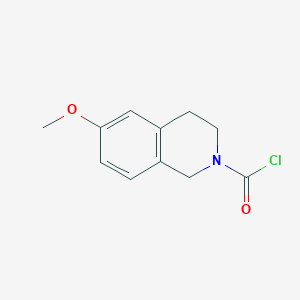
6-Methoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “6-Methoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl chloride” is a type of 6-methoxy-3,4-dihydro-1H-isoquinoline compound . It has been found useful in the treatment of diabetes . The compound acts as a positive allosteric modulator of receptors such as GLP1, GIF, and glucagon .
Molecular Structure Analysis
The molecular structure of “6-Methoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl chloride” is complex, with various functional groups attached to the isoquinoline ring system . The exact structure is not provided in the available resources.Applications De Recherche Scientifique
Fluorescence Quenching and Sensing
One of the notable applications of derivatives of 6-methoxy isoquinoline is in the field of fluorescence sensing. Research has shown that the quenching of fluorescence intensity of protonated forms of 6-methoxyquinoline with chloride ion in aqueous solutions can be utilized as a sensor for the detection of chloride ions. This property is attributed to the linear Stern–Volmer relation observed with chloride ions, suggesting its potential in environmental and biological sensing applications (Mehata & Tripathi, 2002).
Coordination Compounds and Catalysis
The compound's derivatives have been synthesized into coordination compounds with metals such as Cu2+, Co2+, Co3+, and Fe3+. These coordination compounds have been tested in enantioselective catalysis of reactions like the nitroaldol addition and the Michael addition, showcasing the compound's utility in enhancing reaction efficiencies and selectivities. This synthesis and application highlight its potential in the development of new catalytic systems and materials science (Jansa et al., 2007).
Synthesis Methodologies
Improvements in the synthesis of 1-chloro-6-methoxy-isoquinolin-3-ol and its derivatives have been reported, showcasing an efficient route with better overall yield, less hazardous conditions, and more reproducibility. Such advancements in synthetic methodologies are crucial for the compound's accessibility and its derivatives for various applications, including medicinal chemistry and materials science (Zheng et al., 2009).
Fluorophore Development
Research into the development of novel fluorophores for biomedical analysis has also utilized derivatives of 6-methoxy isoquinoline. These derivatives have been shown to possess strong fluorescence in a wide pH range in aqueous media, making them suitable for various analytical applications, including fluorescent labeling and detection in biochemical assays (Hirano et al., 2004).
Crystal Engineering
The compound's derivatives have also been explored in crystal engineering to understand the influence of organic fluorine in molecular packing. Studies have demonstrated how fluorine substitution affects the conformational features and intermolecular interactions, providing insights into the design of materials with specific properties (Choudhury & Row, 2006).
Orientations Futures
Propriétés
IUPAC Name |
6-methoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO2/c1-15-10-3-2-9-7-13(11(12)14)5-4-8(9)6-10/h2-3,6H,4-5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKSTXNJWZHGVHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CN(CC2)C(=O)Cl)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl chloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S)-2,2-Difluoro-1-[4-(trifluoromethyl)phenyl]ethanamine;hydrochloride](/img/structure/B2720888.png)
![2-[[1-(2-Phenoxyacetyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2720890.png)
![2-(2-Chloro-6-fluorobenzyl)-4-{[(1-phenylethyl)imino]methyl}-1,3-benzenediol](/img/structure/B2720891.png)
![3-Methoxycarbonyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2720892.png)
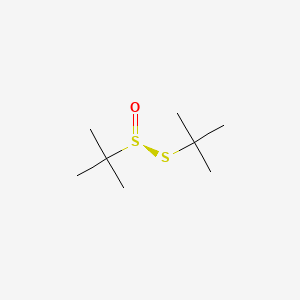
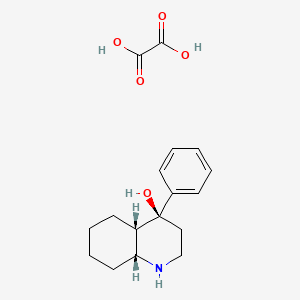
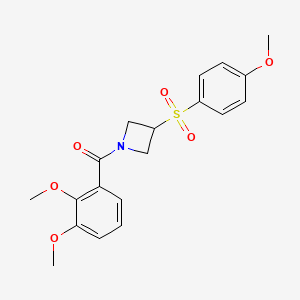
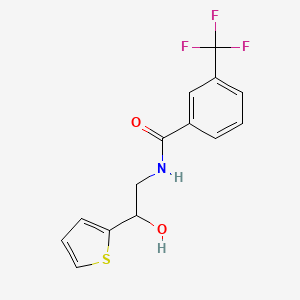
![N-cyclohexyl-3-[5-[(4-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2720902.png)
![2-anilino-5-oxo-N-(thien-2-ylmethyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide](/img/structure/B2720903.png)
